AC-Trp-onp

Vue d'ensemble

Description

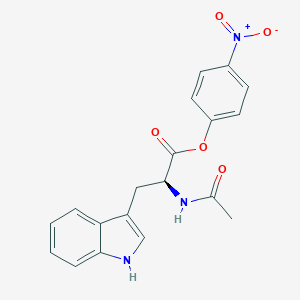

Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester: , commonly known as AC-Trp-onp, is a synthetic compound used primarily in biochemical research. It is a derivative of tryptophan, an essential amino acid, and is characterized by the presence of an acetyl group and a 4-nitrophenyl ester moiety. This compound is often utilized as a substrate in enzymatic studies, particularly those involving proteases like chymotrypsin .

Applications De Recherche Scientifique

Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester is widely used in scientific research due to its role as a substrate in enzymatic assays. Some of its applications include:

Enzyme Kinetics: Used to study the kinetics of proteases like chymotrypsin, providing insights into enzyme activity and specificity.

Biochemical Pathways: Helps in elucidating biochemical pathways involving tryptophan metabolism.

Drug Development: Serves as a model compound in the development of enzyme inhibitors and other therapeutic agents.

Mécanisme D'action

Target of Action

AC-Trp-onp, also known as Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester , is primarily targeted by the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the small intestine. It is synthesized in the pancreas and transported in an inactive form (chymotrypsinogen) to the small intestine, where it is activated. The role of chymotrypsin is to cleave peptide bonds, facilitating the breakdown of proteins into smaller peptides or individual amino acids, which can then be absorbed by the body .

Mode of Action

This compound interacts with chymotrypsin in a process known as hydrolysis . In this process, a water molecule is used to break a bond, specifically the peptide bond in this case. The hydrolysis of this compound by chymotrypsin results in the formation of acetyltryptophan and 4-nitrophenol .

Biochemical Pathways

The product of this reaction, acetyltryptophan, is involved in thetryptophan metabolism pathway . Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

The hydrolysis of this compound by chymotrypsin is a key step in its metabolism . The resulting products, acetyltryptophan and 4-nitrophenol, would then be subject to further metabolism or excretion.

Result of Action

The hydrolysis of this compound by chymotrypsin results in the formation of acetyltryptophan and 4-nitrophenol . Acetyltryptophan can be further metabolized in the tryptophan metabolic pathways, potentially influencing various physiological functions . The other product, 4-nitrophenol, is a compound often used in the synthesis of dyes and as a pH indicator.

Action Environment

The action of this compound is influenced by the environment in which it is present. For instance, the activity of chymotrypsin, the enzyme that targets this compound, is affected by factors such as pH and temperature. Optimal chymotrypsin activity is observed at a slightly alkaline pH (around 8), and its activity decreases significantly under acidic or strongly alkaline conditions . Similarly, chymotrypsin activity can be influenced by temperature, with optimal activity typically observed at body temperature (37°C).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester typically involves the acetylation of L-tryptophan followed by esterification with 4-nitrophenol. The process can be summarized as follows:

Acetylation of L-tryptophan: L-tryptophan is reacted with acetic anhydride in the presence of a base such as pyridine to form Nalpha-Acetyl-L-tryptophan.

Industrial Production Methods: While the industrial production methods for Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester are not extensively documented, the process generally follows the same synthetic routes as described above, with optimization for large-scale production. This may involve the use of automated reactors and purification systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a base or acid, resulting in the formation of Nalpha-Acetyl-L-tryptophan and 4-nitrophenol.

Enzymatic Cleavage: Proteases such as chymotrypsin can cleave the ester bond, making it a useful substrate for studying enzymatic activity.

Common Reagents and Conditions:

Hydrolysis: Typically performed using aqueous solutions of sodium hydroxide (for basic hydrolysis) or hydrochloric acid (for acidic hydrolysis).

Enzymatic Cleavage: Conducted in buffered solutions at physiological pH, often using phosphate-buffered saline (PBS).

Major Products Formed:

Hydrolysis: Nalpha-Acetyl-L-tryptophan and 4-nitrophenol.

Enzymatic Cleavage: Nalpha-Acetyl-L-tryptophan and 4-nitrophenol.

Comparaison Avec Des Composés Similaires

Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester can be compared with other similar compounds such as:

Nalpha-Acetyl-L-phenylalanine 4-nitrophenyl ester: Similar in structure but contains phenylalanine instead of tryptophan.

Nalpha-Acetyl-L-tyrosine 4-nitrophenyl ester: Contains tyrosine and is used in similar applications for studying enzyme activity.

Uniqueness: The presence of the tryptophan moiety in Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester makes it particularly useful for studying enzymes that specifically interact with tryptophan residues. This specificity can provide more detailed insights into the enzyme’s mechanism of action and substrate preferences .

Activité Biologique

AC-Trp-onp (Acetyl-Tryptophan p-nitrophenyl ester) is a compound that has garnered attention due to its potential biological activities, particularly in enzymatic reactions and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Chemical Structure and Properties

This compound is an ester derivative of tryptophan, featuring an acetyl group and a p-nitrophenyl moiety. Its structure can be represented as follows:

The presence of the nitrophenyl group enhances its reactivity in biochemical assays, particularly as a substrate for various enzymes.

2. Enzymatic Activity

Research has shown that this compound acts as a substrate for serine proteases, including a-chymotrypsin. The compound undergoes hydrolysis catalyzed by these enzymes, which is crucial for understanding its potential applications in biochemical assays and drug development.

2.1 Kinetic Studies

A study examining the burst kinetics of this compound revealed two distinctive phases during enzymatic hydrolysis:

- Phase 1 : Rapid formation of the acyl-enzyme intermediate.

- Phase 2 : Slow release of the product.

The kinetic parameters were determined using Michaelis-Menten kinetics, providing insights into the enzyme's catalytic efficiency with this compound as a substrate.

| Parameter | Value |

|---|---|

| 0.25 mM | |

| 1.5 µmol/min/mg | |

| Catalytic Efficiency | 6 µMs |

These results indicate that this compound is a viable substrate for enzymatic studies, contributing to our understanding of enzyme mechanisms.

3. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The arrangement of tryptophan residues in antimicrobial peptides (AMPs) has been shown to significantly influence their biological activity.

3.1 Case Studies

A series of studies have demonstrated that modifications to the tryptophan residue can enhance the bacteriostatic activity of peptides derived from this compound:

- Study A : Investigated the antibacterial activity of AMPs containing this compound against E. coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.

- Study B : Examined the hemolytic activity of modified peptides containing this compound, revealing significantly reduced toxicity towards human erythrocytes compared to traditional AMPs.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 16 |

The antimicrobial mechanism attributed to this compound involves disruption of bacterial cell membranes, primarily through interaction with lipid bilayers. The hydrophobic nature of tryptophan facilitates insertion into membranes, leading to increased permeability and eventual cell lysis.

5. Future Directions

Further research is warranted to explore the full potential of this compound in various biomedical applications:

- Drug Development : Investigating its efficacy as a lead compound for new antibiotics.

- Biochemical Assays : Utilizing its substrate properties for enzyme kinetics studies.

- Modification Studies : Exploring structural modifications to enhance selectivity and reduce toxicity.

Propriétés

IUPAC Name |

(4-nitrophenyl) (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5/c1-12(23)21-18(10-13-11-20-17-5-3-2-4-16(13)17)19(24)27-15-8-6-14(7-9-15)22(25)26/h2-9,11,18,20H,10H2,1H3,(H,21,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLCPFXPLVJTLB-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.